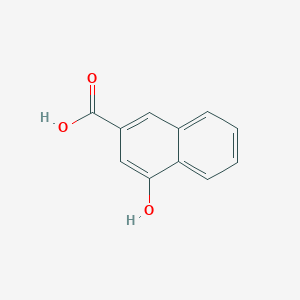

4-Hydroxy-2-naphthoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOAVQYSSKOCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1573-91-7 | |

| Record name | 4-hydroxynaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Hydroxy 2 Naphthoic Acid and Its Derivatives

Historical Evolution of Synthetic Approaches to 4-Hydroxy-2-naphthoic Acid

The foundational methods for the synthesis of hydroxynaphthoic acids are rooted in classical organic reactions that were pivotal in the development of aromatic chemistry. One of the most prominent historical methods is the Kolbe-Schmitt reaction . rsc.orgresearchgate.net This reaction involves the carboxylation of a phenoxide, in this case, a naphthoxide, by heating it with carbon dioxide under pressure. rsc.org The methodology was initially developed for the synthesis of salicylic (B10762653) acid from phenol (B47542) and was later adapted for naphthalene (B1677914) derivatives. rsc.org The regiochemistry of the carboxylation of naphthols in the Kolbe-Schmitt reaction is highly sensitive to reaction conditions such as temperature and the choice of alkali metal. rsc.org For instance, the synthesis of 3-hydroxy-2-naphthoic acid is a well-established industrial application of this reaction. rsc.orgwikipedia.org

Another classical approach to the synthesis of the naphthalene ring system is the Haworth synthesis , which provides a route to polycyclic aromatic compounds. While not a direct single-step synthesis for this compound, its principles of building the naphthalene skeleton from simpler precursors were fundamental in the broader historical context of naphthalene chemistry. wordpress.com Early work by Butler and Royle in 1923 also described the synthesis of 6-hydroxy-2-naphthoic acid starting from 2-amino-6-naphthalene sulfonic acid (Bronner's Acid) via a Sandmeyer reaction followed by hydrolysis, showcasing early strategies for introducing the carboxylic acid and hydroxyl groups onto the naphthalene ring. researchgate.net

A significant early contribution directly addressing the synthesis of 4-hydroxy-2-naphthoic acids was made by Haworth, Jones, and Way in 1943, whose work provided specific pathways to these compounds. rsc.org Their research often involved the cyclization of intermediates derived from benzene (B151609) compounds, such as benzylsuccinic acids, to construct the naphthalene core. rsc.orgchem960.com

Contemporary Synthetic Routes for this compound

Modern synthetic chemistry has built upon these historical foundations, introducing new reagents, catalysts, and techniques to improve the synthesis of this compound and its derivatives. These contemporary routes offer greater control over isomer formation, higher yields, and more environmentally benign reaction conditions.

The carboxylation of naphthols remains a primary strategy for the synthesis of hydroxynaphthoic acids. The Kolbe-Schmitt reaction is still relevant, but modern modifications have enhanced its utility. Research has shown that the choice of alkali metal in the naphthoxide salt significantly influences the position of carboxylation. For example, the carboxylation of potassium 2-naphthoxide can yield 6-hydroxy-2-naphthoic acid with high selectivity, whereas the sodium salt tends to produce other isomers. researchgate.net

Contemporary research has also explored alternative carboxylating agents and reaction media. A study on the carboxylation of hydroxyarens utilized alkali metal salts of ethylcarbonic acid as the carboxylating reagent, providing a method for the synthesis of various hydroxynaphthoic acids, including 1-hydroxy-2-naphthoic acid and 2-hydroxy-3-naphthoic acid. unacademy.comcdnsciencepub.com This approach avoids the direct use of alkali metal phenoxides. cdnsciencepub.com Furthermore, a patented process describes the carboxylation of potassium naphtholates in the presence of dibutyl carbitol as an inert diluent, which facilitates the reaction under substantially anhydrous conditions to produce high yields of hydroxynaphthoic acids. google.com The reaction is typically carried out at temperatures between 80-120°C with carbon dioxide bubbled through the mixture. achemblock.com

Below is a table summarizing the conditions for the carboxylation of potassium naphtholate as described in a contemporary method. achemblock.com

| Step | Description | Reagents and Conditions | Yield (%) |

| 1 | Formation of potassium naphtholate | Naphthol, potassium hydroxide (B78521), dibutyl carbitol diluent, ~25°C | - |

| 2 | Carboxylation | Carbon dioxide, 80-120°C, atmospheric to 20 psi pressure | 61.9-72.7 |

| 3 | Acidification and Isolation | H₂SO₄ or HCl to pH 1-2, filtration, washing, and drying | 61.9-72.7 |

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. This technology has been successfully applied to the synthesis of derivatives of this compound. Specifically, 5-amino- and 7-amino-4-hydroxy-2-naphthoic acids have been synthesized for the first time using a microwave-assisted pathway. rsc.orgcdnsciencepub.com This method involves a ring closure via a microwave-assisted Friedel-Crafts acylation. rsc.org The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. psu.edu

The general strategy involves the reaction of a substituted benzaldehyde (B42025) with a carboxyphosphorane to form a nitrophenylitaconate, which is then reduced to the corresponding amino derivative. rsc.org The subsequent ring closure to form the naphthalene system is facilitated by microwave heating. rsc.org This approach highlights the integration of modern techniques to access functionalized naphthoic acid derivatives that are valuable for further chemical exploration. rsc.orgcdnsciencepub.com

A key strategy for constructing the naphthalene ring system of this compound from benzene-based precursors is the Stobbe condensation . wikipedia.orgunacademy.com This reaction typically involves the condensation of a benzaldehyde (a benzene derivative) with a succinic acid ester, such as diethyl succinate, in the presence of a strong base like potassium tert-butoxide. cdnsciencepub.compsu.edu

The initial condensation yields a β-half-ester. cdnsciencepub.com This intermediate can then be cyclized using reagents like sodium acetate (B1210297) in acetic anhydride (B1165640) to form an acetoxynaphthoate. cdnsciencepub.comcdnsciencepub.com Subsequent hydrolysis of the acetate and ester groups furnishes the desired this compound derivative. cdnsciencepub.com For example, the condensation of benzaldehyde with dimethyl methylsuccinate leads to a half-ester which, after cyclization and hydrolysis, yields 4-hydroxy-3-methyl-2-naphthoic acid. cdnsciencepub.com This method is versatile and allows for the synthesis of variously substituted naphthoic acids by choosing the appropriately substituted benzaldehyde as the starting material. research-nexus.net Greener approaches to the Stobbe condensation, which are solvent-free and occur at room temperature, have also been developed. ijrbat.in

The conversion of naphthylamine derivatives represents another important synthetic route. This approach is particularly useful for introducing hydroxyl and carboxyl groups onto a pre-existing naphthalene core. A historical example that has been adapted in contemporary synthesis is the conversion of aminonaphthalene sulfonic acids. For instance, 6-hydroxy-2-naphthoic acid can be synthesized from 2-amino-6-naphthalene sulfonic acid (Bronner's Acid). researchgate.net The synthesis involves diazotization of the amino group, followed by a Sandmeyer reaction with cuprous cyanide to introduce a nitrile group. researchgate.net This nitrile is then hydrolyzed to a carboxylic acid, and the sulfonic acid group is replaced by a hydroxyl group via fusion with potassium hydroxide. researchgate.net

More directly, the synthesis of 7-amino-4-hydroxy-2-naphthoic acid has been reported, which inherently involves a naphthylamine precursor. rsc.org The synthesis of anilides of 3-hydroxy-2-naphthoic acid from the acid and aniline, catalyzed by phosphorus(III) compounds, also demonstrates the reactivity of naphthoic acids with amine derivatives. These transformations showcase the utility of naphthylamines in accessing a range of functionalized hydroxynaphthoic acids.

The cyclization of benzylsuccinic acids is a classical and effective method for preparing 4-hydroxy-2-naphthoic acids. This route was notably described by Haworth, Jones, and Way. rsc.org The synthesis begins with the preparation of a benzylsuccinic acid, which is a derivative of a benzene compound. chem960.com The benzylsuccinic acid is then subjected to a cyclization reaction, typically under acidic conditions, to form the naphthalene ring system. This intramolecular Friedel-Crafts-type reaction constructs the second ring of the naphthalene core.

The general process involves the formation of an acid anhydride from the benzylsuccinic acid, followed by cyclization. The resulting intermediate is then aromatized to yield the stable naphthalene structure. This method allows for the regioselective synthesis of this compound, with the substitution pattern on the final product being determined by the structure of the initial benzylsuccinic acid. The work of Haworth and his colleagues was instrumental in establishing this as a viable and controlled pathway to these important compounds. rsc.orgchem960.com

Conversion of Naphthylamine Derivatives

Regioselectivity and Stereocontrol in this compound Synthesis

The controlled synthesis of specific isomers of hydroxynaphthoic acids is a key challenge. For instance, the synthesis of 6-hydroxy-2-naphthoic acid is achieved through the carboxylation of the potassium salt of 2-naphthol (B1666908) at high temperatures (170–230°C). chemicalbook.com This process, however, can yield a mixture of products, including 3-hydroxy-2-naphthoic acid, necessitating careful control of reaction conditions to favor the desired isomer. google.com

A novel approach to producing 1-hydroxy-2-naphthoic acid esters involves a Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes. nih.gov This method allows for the formation of novel substitution patterns. nih.gov Interestingly, the electronic properties of substituents on the aromatic ring can direct the rearrangement to form 1-hydroxy-4-naphthoic acid esters instead. nih.gov For example, a methoxy (B1213986) substituent at the C8 position favors the formation of the 1-hydroxy-4-naphthoic acid ester. nih.gov

The synthesis of substituted this compound derivatives from aromatic aldehydes has also been an area of focus, with procedural improvements demonstrating general applicability. rsc.org

Synthesis of Substituted this compound Derivatives

The core structure of this compound allows for a wide array of substitutions, leading to derivatives with tailored properties.

Fluorinated this compound Derivatives

The introduction of fluorine into the this compound scaffold can significantly alter the compound's properties. The synthesis of fluorinated derivatives often involves multi-step sequences. A general approach includes the preparation of a substituted acetylnaphthalene, followed by oxidation to the corresponding naphthoic acid. cdnsciencepub.com For example, Friedel-Crafts acylation of a substituted naphthalene, followed by hypochlorite (B82951) oxidation, yields the naphthoic acid. cdnsciencepub.com Subsequent reduction and halogen exchange reactions can then be employed to introduce fluorine. cdnsciencepub.com

Amino-Substituted this compound Isomers

The synthesis of amino-substituted 4-hydroxy-2-naphthoic acids often results in a mixture of isomers, posing a significant purification challenge. For instance, the preparation of ethyl 7-amino-4-hydroxy-2-naphthoate is often hampered by the co-formation of the 5-amino substituted isomer. researchgate.net A microwave-assisted pathway has been developed for the synthesis of 5-amino- and 7-amino-4-hydroxy-2-naphthoic acids. researchgate.net A key step in separating these isomers involves exploiting their different reactivities, such as the precipitation of the 5-amino isomer as an insoluble cobalt(II) complex salt. researchgate.net The synthesis can proceed via a Wittig reaction, followed by a microwave-assisted Friedel-Crafts acylation for ring closure. researchgate.net

Hydrazide Derivatives of this compound

Hydrazide derivatives of this compound are synthesized by reacting the parent acid with hydrazine. These derivatives can then serve as precursors for a variety of heterocyclic compounds. For example, 3-hydroxy-2-naphthoic acid hydrazide can be condensed with aldehydes to form hydrazide-hydrazones. nih.gov These intermediates can then be cyclized with reagents like mercaptoacetic acid to yield 1,3-thiazolidin-4-ones. nih.gov Furthermore, novel compounds such as 1,4-disubstituted thiosemicarbazides, 1,2,4-triazoles, and 1,3,4-thiadiazoles have been synthesized from this compound hydrazide. researchgate.net

| Starting Material | Reagents | Product | Reference |

| 3-Hydroxy-2-naphthoic acid hydrazide | Appropriate aldehydes | Hydrazide-hydrazones | nih.gov |

| Hydrazide-hydrazones | Mercaptoacetic acid | 1,3-Thiazolidin-4-ones | nih.gov |

| This compound hydrazide | Not specified | 1,4-Disubstituted thiosemicarbazides | researchgate.net |

| This compound hydrazide | Not specified | 1,2,4-Triazoles | researchgate.net |

| This compound hydrazide | Not specified | 1,3,4-Thiadiazoles | researchgate.net |

Apogossypol (B560662) Derivatives from 4-Hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic Acid

A significant application of substituted 4-hydroxy-2-naphthoic acids is in the synthesis of complex natural product derivatives. The metalation of 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid to form a trianion intermediate is a key step in the regioselective construction of 5,5'-didesisopropyl-5,5'-dialkylapogossypol derivatives. nih.govresearchgate.net This methodology allows for the efficient synthesis of these complex molecules, which are of interest for their biological activities. nih.govresearchgate.net The synthesis of apogossypol hexamethyl ether has also been reported as part of studies in the naphthalene series. acs.org

Triorganotin(IV) Azo-Carboxylates Derived from Hydroxynaphthoic Acids

Triorganotin(IV) carboxylates derived from hydroxynaphthoic acids represent a class of organometallic compounds with diverse structural motifs and potential applications. The synthesis typically involves the reaction of an organotin(IV) chloride with the sodium salt of the corresponding azo-carboxylic acid. nih.gov For instance, triorganotin(IV) azo-carboxylates have been derived from ortho/para-amino benzoic acids and β-naphthol. nih.gov The coordination chemistry of these complexes is of particular interest, with the carboxylate ligand exhibiting various binding modes, such as chelating and bridging bidentate. nih.gov The geometry around the tin atom can vary, with five-coordinated trigonal bipyramidal being a common arrangement. nih.govresearchgate.net

| Reactants | Product Class | Key Features | References |

| Organotin(IV) chlorides, Sodium-4-chlorophenoxyacetate | Organotin(IV) derivatives | High yield, soluble in DMSO and CHCl3 | nih.gov |

| Azo-carboxylic acids, Triphenyltin(IV) hydroxide | Triphenyltin (IV) compounds | One-dimensional coordination polymer | researchgate.net |

| Azo-dicarboxylic acid ligand, Diorganotin(IV) dichloride | Diorganotin(IV) complexes | Centro-symmetric cyclic tetranuclear tin complex | rsc.org |

| Amino benzoic acids, Resorcinol, Triorganotin(IV) chlorides | Triorganotin(IV) complexes of azo-carboxylic acids | Macrocyclic-tetrameric trimethyltin(IV) complex | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic routes for this compound and its derivatives is an area of increasing focus, driven by the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency compared to traditional methods.

A significant advancement in this area is the use of biocatalysts. For instance, cytochrome P450 enzymes, specifically CYP199A1 and CYP199A2, have been employed for the hydroxylation of 2-naphthoic acid. nih.gov This enzymatic process offers a facile and environmentally friendly pathway to produce hydroxynaphthoic acids. nih.gov In one study, a whole-cell biocatalyst system using CYP199A1 converted 1 mM of 2-naphthoic acid into 7-hydroxy-2-naphthoic acid and 8-hydroxy-2-naphthoic acid. nih.gov This method avoids the harsh reagents and conditions often associated with classical chemical hydroxylation.

Another green approach involves the use of ionic liquids (ILs) in the synthesis of derivatives. Novel task-specific ionic liquids based on 3-hydroxy-2-naphthoate have been synthesized through a deprotonation-metathesis route. frontiersin.org This synthesis is considered green as it produces only carbon dioxide and methanol (B129727) as byproducts, simplifying purification and reducing waste. frontiersin.org

Furthermore, chemo-enzymatic pathways are being explored. A one-pot, two-step process starting from naturally occurring sinapic acid has been developed to produce 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA), a derivative of this compound. tandfonline.com This method utilizes a laccase-mediated dimerization followed by a base treatment at room temperature. tandfonline.com The sustainability of this process has been evaluated using green metrics like the Process Mass Index (PMI) and EcoScale, demonstrating a limited environmental impact. tandfonline.com

The following table summarizes some green chemistry approaches for the synthesis of hydroxynaphthoic acids:

| Starting Material | Key Reagent/Catalyst | Product | Green Chemistry Principle |

| 2-Naphthoic Acid | Cytochrome P450 (CYP199A1, CYP199A2) | 7- and 8-Hydroxy-2-naphthoic acid | Use of Biocatalysts, Milder Reaction Conditions nih.gov |

| 3-Hydroxy-2-naphthoic acid | Methylcarbonate precursors | 3-Hydroxy-2-naphthoate based Ionic Liquids | Atom Economy, Reduced Waste frontiersin.org |

| Sinapic Acid | Laccase, NaOH | 6-Hydroxy-5,7-dimethoxy-2-naphthoic acid | Use of Renewable Feedstocks, Chemo-enzymatic Synthesis tandfonline.com |

Industrial Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound and its isomers presents several challenges and considerations. A common industrial route is the Kolbe-Schmitt reaction, which involves the carboxylation of a potassium naphtholate. epo.orggoogle.com

Key factors in the industrial scale-up of the Kolbe-Schmitt reaction include:

Reaction Conditions: The temperature and pressure are critical parameters. For the synthesis of 6-hydroxy-2-naphthoic acid, the reaction is typically carried out at temperatures between 255°C and 280°C and carbon dioxide pressures of about 20 to 90 psi. google.com Temperatures above 150°C can favor the formation of the undesired 2-hydroxy-3-naphthoic acid isomer when starting with potassium beta-naphtholate. google.com

Solvent/Flux: The use of a non-polar organic flux, such as a mixture of isopropylnaphthalenes, can improve heat and mass transfer, leading to reduced reaction times and higher yields. google.com Dibutyl carbitol has also been used as a diluent, allowing the reaction to proceed at atmospheric or low superatmospheric pressures. google.com

Reactant Stoichiometry: The molar ratio of the naphthol to the potassium base is crucial. A ratio of 0.8-1.2 moles of 2-hydroxynaphthalene per equivalent of potassium base is recommended for optimal results. google.com

Reactor Material: The choice of reactor material is important to prevent side reactions. Iron should be avoided as it can promote the formation of tarry byproducts. google.com Stainless steel or glass-lined reactors are more suitable. google.com

Product Separation and Purification: After the carboxylation, the product exists as a potassium salt. A common method for separation on a large scale is to extract the salt with an aqueous sodium hydroxide solution. google.com The product is then precipitated by acidification. google.com The low solubility of some isomers, like the potassium salt of 2-hydroxy-1-naphthoic acid, may require extraction at elevated temperatures. google.com

The table below outlines key parameters for the industrial production of hydroxynaphthoic acids via the Kolbe-Schmitt reaction:

| Parameter | Recommended Range/Condition | Rationale |

| Temperature | 50-150°C (general), 255-280°C (for 6-hydroxy-2-naphthoic acid) | Controls isomer formation and reaction rate google.comgoogle.com |

| Pressure | Atmospheric to 500 psi | Influences reaction rate google.com |

| Solvent/Flux | Dibutyl carbitol, isopropylnaphthalenes | Improves heat and mass transfer google.comgoogle.com |

| Reactor Material | Stainless steel, glass | Avoids side reactions google.com |

| Purification | Aqueous NaOH extraction followed by acidification | Efficient large-scale separation google.com |

For the production of 1,4-dihydroxy-2-naphthoic acid, a method involving the carboxylation of an alkali metal salt of 1,4-dihydroxynaphthalene (B165239) in an organic medium has been patented. google.com This process can be performed at temperatures ranging from 50°C to 180°C. google.com

Advanced Spectroscopic and Analytical Characterization of 4 Hydroxy 2 Naphthoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive tool for determining the carbon-hydrogen framework of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and environment of molecules in solution.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy of 4-Hydroxy-2-naphthoic acid reveals distinct signals corresponding to each unique proton in the molecule. In a study of 3-prenyl-4-hydroxy-2-naphthoic acid, a derivative, the aromatic protons of the naphthoic acid moiety were observed. biorxiv.org For instance, the proton at the H-5 position appeared as a doublet at δ 8.28 ppm with a coupling constant of J = 8.5 Hz. biorxiv.org The H-1 proton was seen as a broad singlet at δ 8.05 ppm, while the H-8 proton presented as a doublet at δ 7.93 ppm (J = 8.5 Hz). biorxiv.org The protons at H-6 and H-7 were observed as multiplets in the range of δ 7.50-7.59 ppm. biorxiv.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) |

| H-5 | 8.28 | d | 8.5 |

| H-1 | 8.05 | br. s | |

| H-8 | 7.93 | d | 8.5 |

| H-7 | 7.56-7.59 | m | |

| H-6 | 7.50-7.53 | m | |

| Table 1: ¹H NMR data for the naphthoic acid moiety in 3-prenyl-4-hydroxy-2-naphthoic acid dissolved in acetone-d6. biorxiv.org |

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For a derivative of this compound, 3-prenyl-4-hydroxy-2-naphthoic acid, the carboxylic acid carbon (COOH) resonates at δ 169.78 ppm. biorxiv.org The carbon atom attached to the hydroxyl group (C-4) is found at δ 150.99 ppm. biorxiv.org Other aromatic carbons show distinct signals, such as C-9 at δ 132.81 ppm and C-2 at δ 126.64 ppm. biorxiv.org

| Carbon | Chemical Shift (δ, ppm) |

| COOH | 169.78 |

| C-4 | 150.99 |

| C-9 | 132.81 |

| C-7 | 129.52 |

| C-8 | 127.84 |

| C-10 | 127.64 |

| C-6 | 126.95 |

| C-2 | 126.64 |

| C-5 | 124.62 |

| C-3 | 122.82 |

| C-1 | 122.36 |

| Table 2: ¹³C NMR data for the naphthoic acid moiety in a derivative, recorded in acetone-d6. biorxiv.org |

¹¹⁹Sn NMR for Organotin Derivatives

When this compound is used to form organotin complexes, ¹¹⁹Sn NMR spectroscopy becomes a crucial tool for characterizing the coordination environment around the tin atom. The chemical shift values in ¹¹⁹Sn NMR are highly sensitive to the coordination number and geometry of the tin center. Generally, tetracoordinated organotin(IV) complexes exhibit chemical shifts in the range of +200 to -60 ppm, while pentacoordinated complexes are found between -90 and -190 ppm, and hexacoordinated species resonate between -210 and -400 ppm. researchgate.net For example, a trimethyltin(IV) carboxylate derivative showed a ¹¹⁹Sn resonance at 130 ppm, indicating a tetrahedral geometry around the tin atom in non-polar solvents. researchgate.net The C-Sn-C bond angle, calculated from the ²J(¹¹⁹Sn-¹H) coupling constant, can further confirm the geometry, with an angle of 111° being indicative of a tetrahedral environment. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups. In the FT-IR spectrum of 1-hydroxy-2-naphthoic acid, a related compound, characteristic bands for the O–H and C=O groups of the carboxylic acid dimer are observed. niscpr.res.inresearchgate.net The deprotonation of the carboxylic acid to a carboxylate group, as seen in the formation of ionic liquids, is confirmed by the disappearance of the broad –OH absorption band and the appearance of bands in the 1600 cm⁻¹ region, which are indicative of the carboxylate group and aromatic C=C double bonds. frontiersin.org

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching (in dimer) | Broad band |

| C=O (Carboxylic Acid) | Stretching (in dimer) | Shifted due to dimerization |

| C=C (Aromatic) | Stretching | ~1600 |

| COO⁻ (Carboxylate) | Stretching | ~1600 |

| Table 3: General FT-IR assignments for key functional groups in hydroxy-naphthoic acids and their derivatives. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The conjugated system of the naphthalene (B1677914) ring is the primary chromophore responsible for these absorptions.

The electronic spectrum of a derivative, 3-hydroxy-4-((2-hydroxyphenyl) diazenyl)-2-naphthoic acid, shows characteristic bands that can be extrapolated to understand the parent compound. ekb.eg For instance, π→π* transitions, which are typical for aromatic systems, are observed. dergipark.org.trresearchgate.net In a study of a related azo dye, π→π* transitions due to the phenyl groups and the -N=N- azo group were identified. researchgate.net The electronic spectrum of a novel 3-hydroxy-2-naphthoic acid hydrazide derivative in DMSO showed a band at 318 nm associated with the n→π* transition of the carbonyl group, and π→π* transitions for the aromatic rings and azomethine moiety at 289 nm. dergipark.org.tr Complexation with metal ions can cause slight shifts in these bands. dergipark.org.tr

The specific wavelengths of maximum absorbance (λmax) for this compound are influenced by the solvent environment and the substitution pattern on the naphthalene ring. The hydroxyl and carboxylic acid groups can modulate the energy of the electronic transitions, leading to shifts in the absorption peaks.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

In the analysis of related naphthoic acid derivatives, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. For example, a 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide showed a molecular ion peak corresponding to its molecular weight, with a distinctive isotope pattern due to the chlorine atom. Electron impact ionization typically leads to predictable bond cleavages, with the naphthalene ring system often remaining as a stable fragment ion.

A study on oligomers of 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid using MALDI-TOF mass spectrometry identified that the most common fragments were acylium ions resulting from the cleavage of the aryloxy-to-carbonyl bond. acs.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments. This precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. HRMS has been used to assign the molecular formula of related compounds like 1-hydroxy-4-methoxy-2-naphthoic acid. researchgate.net A non-targeted metabolomics approach for honey adulteration utilized an Orbitrap Exploris 240 mass spectrometer for HRMS analysis. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used for the analysis of this compound in complex mixtures. researchgate.net For instance, an LC-MS-MS method was developed to quantify acidic naphthalene derivatives in contaminated groundwater, where collision-induced dissociation was used to record mass fragmentation. researchgate.net LC-MS has also been used to identify 1,4-dihydroxy-2-naphthoic acid in commercial makgeolli products. researchgate.net The technique is also suitable for pharmacokinetic studies of related compounds. sielc.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers higher resolution, sensitivity, and speed compared to conventional HPLC-MS. measurlabs.com This is achieved by using columns with smaller particle sizes, which operate at higher pressures. measurlabs.com UPLC-MS is a powerful tool for the rapid analysis of this compound and its metabolites in various matrices, providing enhanced separation efficiency. measurlabs.comchromatographyonline.com The technique is widely used in quality control in the food industry and for analyzing pharmaceutical and environmental samples. measurlabs.com

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of this compound in its crystalline solid state.

Studies on copolyesters of p-hydroxy benzoic acid and 2-hydroxy-6-naphthoic acid have utilized X-ray diffraction to investigate structural transitions upon heat treatment. jst.go.jp The diffraction patterns of as-spun fibers showed meridional maxima indicating extended random copolymer chains. jst.go.jp

Single-Crystal X-ray Diffraction

Studies on cocrystals of 1-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid with caffeine (B1668208) have been analyzed using single-crystal X-ray diffraction. nih.gov Similarly, cocrystals of 1-hydroxy-2-naphthoic acid with various N-containing heteroaromatics were analyzed by this method, revealing the importance of weak interactions like C–H···π in their self-assembly. mdpi.com The crystal structure of pamoic acid, which is 4,4'-methylenebis(3-hydroxy-2-naphthoic acid), was solved from powder diffraction data, revealing a monoclinic C2/c space group. iucr.org

Table of Crystal Data for Pamoic Acid (a related compound):

| Crystal Parameter | Value |

|---|---|

| Formula | C23H16O6 |

| Molecular Weight | 388.37 |

| Crystal System | Monoclinic |

| Space Group | C 2/c |

| a (Å) | 19.7348 (7) |

| b (Å) | 4.78768 (12) |

| c (Å) | 19.2544 (4) |

| β (°) | 108.9622 (17) |

| Volume (ų) | 1720.5 (1) |

| Z | 4 |

| Dx (Mg m⁻³) | 1.499 |

Source: iucr.org

Crystal Structure Parameters

The three-dimensional arrangement of atoms in a crystalline solid is fundamental to understanding its physical and chemical properties. For the related compound, 1-hydroxy-2-naphthoic acid, co-crystallized with other molecules, detailed crystallographic data has been obtained through single-crystal X-ray diffraction.

In a study involving co-crystals of 1-hydroxy-2-naphthoic acid with N-containing heterocycles, the crystal structures were resolved using direct methods and refined using full-matrix least-squares techniques. mdpi.com For instance, a co-crystal with tetramethylpyrazine was found to crystallize in the monoclinic P2₁/c space group. mdpi.com Another co-crystal, with 1,10-phenanthroline (B135089), also crystallized in the P2₁/c space group. mdpi.com The determination of these parameters is crucial for understanding the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. mdpi.comrsc.org

A new polymorph of 1-hydroxy-2-naphthoic acid was reported to have a monoclinic crystal system with the space group P 1 21/n 1. nih.gov The unit cell parameters were determined as a = 6.9798 Å, b = 3.8107 Å, and c = 32.790 Å, with angles α = 90.00°, β = 93.901°, and γ = 90.00°. nih.gov Similarly, a new polymorph of 6-hydroxy-2-naphthoic acid was found to be monoclinic with a P 2 1 /c space group. researchgate.net

Table 1: Crystal Structure Parameters for Naphthoic Acid Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|

| 1-Hydroxy-2-naphthoic acid-tetramethylpyrazine cocrystal mdpi.com | Monoclinic | P2₁/c | ||||||

| 1-Hydroxy-2-naphthoic acid–1,10-phenanthroline cocrystal mdpi.com | Monoclinic | P2₁/c | ||||||

| 1-Hydroxy-2-naphthoic acid polymorph nih.gov | Monoclinic | P 1 21/n 1 | 6.9798 | 3.8107 | 32.790 | 90.00 | 93.901 | 90.00 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two such techniques widely applied to the analysis of hydroxy-naphthoic acids.

HPLC is a powerful technique for the separation, identification, and quantification of compounds. For the analysis of the related 3-Hydroxy-2-naphthoic acid, a reverse-phase (RP) HPLC method has been described. sielc.com This method utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The use of smaller particle columns (e.g., 3 µm) can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com

An improved HPLC method for 1,4-dihydroxy-2-naphthoic acid was developed using dithiothreitol (B142953) (DTT) as a mobile phase additive to enhance analytical precision. researchgate.net This method demonstrated good linearity in the concentration range of 0.25-10 µg/ml. researchgate.net HPLC has also been employed in the analysis of products from the transformation of 1-hydroxy-2-naphthoic acid by cell-free extracts. researchgate.net

Table 2: HPLC Conditions for Naphthoic Acid Derivatives

| Compound | Column Type | Mobile Phase | Detection | Notes |

|---|---|---|---|---|

| 3-Hydroxy-2-naphthoic acid sielc.com | Reverse Phase (RP) | Acetonitrile, Water, Phosphoric Acid | Not specified | Scalable for preparative separation. |

| 1,4-dihydroxy-2-naphthoic acid researchgate.net | Not specified | Mobile phase with DL-dithiothreitol (DTT) | Not specified | Improved precision with DTT. |

TLC is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. In a study on the separation of a mixture of aromatic compounds, including 3-hydroxy-2-naphthoic acid, a gradient TLC plate was utilized. nih.gov The retention factor (Rf) for 3-hydroxy-2-naphthoic acid on a high phenyl gradient TLC plate was 0.544 ± 0.006, while on an unmodified silica (B1680970) plate, the Rf was 0.037 ± 0.002. nih.gov

TLC has also been used to analyze the products of a large-scale enzyme reaction involving 1-hydroxy-2-naphthoic acid, where a product had an Rf value of 0.24. researchgate.net Additionally, a purified metabolite from anthracene (B1667546) degradation, identified as 2-hydroxy-3-naphthaldehyde, showed an Rf of 0.6 on TLC. msk.or.kr

Table 3: TLC Parameters for Naphthoic Acid Derivatives

| Compound | Stationary Phase | Mobile Phase | Rf Value |

|---|---|---|---|

| 3-hydroxy-2-naphthoic acid nih.gov | High phenyl gradient silica | Not specified | 0.544 ± 0.006 |

| 3-hydroxy-2-naphthoic acid nih.gov | Unmodified silica | Not specified | 0.037 ± 0.002 |

| 1-hydroxy-2-naphthoic acid product researchgate.net | Not specified | Not specified | 0.24 |

High-Performance Liquid Chromatography (HPLC)

Thermal Analysis: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) provides information about the thermal stability and decomposition of a material as a function of temperature. The TGA of pure 1-hydroxy-2-naphthoic acid showed that it was stable up to 183.9 °C before decomposition began. mdpi.com In a study of its co-crystals, the thermal stability was found to be influenced by the co-former. For example, a co-crystal with tetramethylpyrazine decomposed between 133 °C and 225 °C, while a co-crystal with 1,10-phenanthroline was more stable, with decomposition starting at 146 °C. mdpi.comresearchgate.net

The thermal decomposition of metal complexes of 3-hydroxy-2-naphthoic acid has also been investigated. scispace.com For instance, a nickel complex showed a decomposition exotherm at 223 °C. scispace.com In another study, the disodium (B8443419) salt of a derivative, disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate, exhibited a decomposition temperature of 280°C, which was higher than the free acid form (220°C), indicating increased thermal stability due to ionic crosslinking. smolecule.com

Table 4: TGA Data for Naphthoic Acid Derivatives

| Compound | Decomposition Onset/Range (°C) | Peak Decomposition (°C) | Atmosphere |

|---|---|---|---|

| 1-hydroxy-2-naphthoic acid mdpi.com | 183.9 | - | N₂ |

| 1-hydroxy-2-naphthoic acid:tetramethylpyrazine cocrystal mdpi.comresearchgate.net | 133 - 225 | 198 | N₂ |

| 1-hydroxy-2-naphthoic acid:1,10-phenanthroline cocrystal mdpi.comresearchgate.net | 146 | 213 | N₂ |

Theoretical and Computational Studies of 4 Hydroxy 2 Naphthoic Acid

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to determine optimized geometries, electronic properties, and vibrational frequencies of molecules, providing a fundamental understanding of their behavior. researchgate.netresearchgate.net While extensive DFT data for isomers such as 1-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid are available, specific published computational studies detailing the DFT properties of 4-hydroxy-2-naphthoic acid are less common in the surveyed literature. The following sections describe the standard analyses that are typically performed.

Geometrical optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This involves calculating bond lengths, bond angles, and dihedral angles. For aromatic systems like naphthoic acids, DFT calculations can accurately predict how substituents, such as the hydroxyl and carboxylic acid groups, influence the planarity and geometry of the naphthalene (B1677914) rings. researchgate.netresearchgate.net The total energy calculated for this optimized structure is a key parameter indicating the molecule's thermodynamic stability. researchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and has higher chemical reactivity.

The energies of these orbitals are also used to estimate fundamental electronic parameters:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -E(LUMO).

These values are crucial for understanding charge transfer interactions within the molecule and with other species.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution of a molecule and predict its reactive sites. researchgate.net An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. researchgate.net Typically, red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-deficient), which are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carboxyl groups, and positive potential near the acidic hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of a wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and core orbitals. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within the molecule. This analysis reveals hyperconjugative interactions and intramolecular charge transfers, quantifying their stabilization energy. For this compound, NBO analysis would elucidate the interactions between the lone pairs on the oxygen atoms and the antibonding orbitals of the naphthalene ring, providing insight into the molecule's electronic stability and the influence of its functional groups.

Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. The results are compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. The Potential Energy Distribution (PED) is calculated to determine the contribution of individual bond stretches, bends, and torsions to each normal mode of vibration. This detailed assignment is crucial for accurately interpreting the complex vibrational spectra of polyatomic molecules like this compound.

Natural Bond Orbital (NBO) Analysis

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. These analyses are instrumental in drug discovery and toxicology for predicting the activity of new compounds and understanding the mechanisms of interaction. This compound (4-HNA) and its derivatives have been subjects of such studies.

One study investigated the structure-dependent activity of various hydroxyl/carboxy-substituted naphthoic acids as agonists or antagonists of the Aryl Hydrocarbon Receptor (AhR), a key regulator in cellular metabolism and tumorigenesis. researchgate.netacs.org In this research, 4-HNA was compared with related compounds to determine how the position of hydroxyl and carboxyl groups affects AhR activation. researchgate.netacs.org The study found that while 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) was the most potent compound, 4-HNA was less potent but still capable of inducing a maximal (TCDD-like) response for the CYP1B1 gene in both young adult mouse colonic (YAMC) and human Caco2 colon cancer cells. researchgate.net

| Compound | Relative Potency (vs. 1,4-DHNA) | Receptor/Gene Target | Key Finding |

|---|---|---|---|

| This compound (4-HNA) | Less potent than 1,4-DHNA | Aryl Hydrocarbon Receptor (AhR) / CYP1B1 | Induced maximal response for CYP1B1 in YAMC and Caco2 cells. researchgate.net |

| 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) | Most potent | Aryl Hydrocarbon Receptor (AhR) / CYP1A1 & CYP1B1 | Fold induction response similar to TCDD. researchgate.net |

In another study focused on developing targeted therapies, derivatives of 4-hydroxy-2-naphthoate were synthesized and evaluated as inhibitors of Protein Arginine Methyltransferase 4 (PRMT4). acs.org The research explored the structure-activity relationship by systematically varying the linker length between the 4-hydroxy-2-naphthoate scaffold and an arginine-mimetic guanidine (B92328) group. acs.org The results demonstrated that replacing one of the 4-hydroxy-2-naphthoic groups in a parent compound with an arginine-mimetic group was a viable strategy. acs.org Furthermore, increasing the linker length to four or five carbon atoms led to a moderate gain in inhibitory activity against PRMT4, highlighting the importance of the spatial arrangement of the key functional moieties for effective enzyme inhibition. acs.org

| Compound Modification | Enzyme Target | Structure-Activity Relationship Finding | IC50 Improvement |

|---|---|---|---|

| Replacing one 4-hydroxy-2-naphthoic group with an arginine-mimetic group | PRMT1 / PRMT4 | Maintained inhibitory activity, allowing for fragment-based design. acs.org | N/A |

| Increasing linker length between 4-hydroxy-2-naphthoate and guanidine group | PRMT4 | A linker of 4-5 carbons moderately increased inhibitory activity. acs.org | Up to 6.2-fold for a 4-carbon linker derivative. acs.org |

Hydrophobicity and Partition Coefficient (Log P)

Hydrophobicity is a critical physicochemical property that influences a molecule's solubility, absorption, and distribution within biological systems. It is commonly quantified by the partition coefficient (P), which measures the ratio of a compound's concentration in a mixture of two immiscible liquids, typically octanol (B41247) and water. wikipedia.org The logarithm of this ratio is known as Log P. A positive Log P value indicates a preference for the lipid-like (hydrophobic) solvent, while a negative value indicates a preference for the aqueous (hydrophilic) solvent. wikipedia.org

The Log P of a molecule like 4-HNA is influenced by the pH of the environment. The carboxylic acid group can be ionized (deprotonated) at physiological pH, increasing its water solubility and lowering its apparent Log P (often referred to as the distribution coefficient, Log D). The presence of the intramolecular hydrogen bond between the hydroxyl group and the carboxyl group can also influence its partitioning behavior by masking the polar groups and slightly increasing its hydrophobicity compared to isomers where such bonding is not possible.

Table 2: Factors Influencing the Hydrophobicity of this compound

| Structural Feature | Influence on Hydrophobicity | Partitioning Effect |

|---|---|---|

| Naphthalene Ring System | Hydrophobic | Increases preference for lipid phase (higher Log P) |

| Carboxyl Group (-COOH) | Hydrophilic | Increases preference for aqueous phase (lower Log P) |

| Hydroxyl Group (-OH) | Hydrophilic | Increases preference for aqueous phase (lower Log P) |

| Ionization of -COOH | Increases Polarity | Significantly lowers apparent Log P (Log D) at higher pH |

Molecular Dynamics Simulations and Ligand Binding Studies

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into how a ligand, such as this compound, interacts with its biological target at the atomic level.

In the context of its activity as an AhR agonist, computational analyses have been performed on the closely related and more potent compound, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA). nih.gov These studies are highly relevant for understanding the binding of 4-HNA, as they share the same core scaffold and binding pocket. MD simulations were used to refine the docked structures of the ligand within the AhR binding pocket, optimize the intermolecular interactions, and determine the structural stability of the complex. nih.gov

The simulations revealed that, similar to the known ligand TCDD, 1,4-DHNA forms stable and energetically favorable complexes with the AhR. nih.gov The stability of the binding was confirmed by calculating the root-mean-square deviation (RMSD) of the ligand's heavy atoms over the course of the simulation, which was found to be low (0.9 ± 0.5 Å), indicating a stable binding mode. nih.gov The primary difference in the binding interaction between 1,4-DHNA and TCDD was attributed to the negatively charged carboxyl group of the naphthoic acid derivative. nih.gov This carboxyl group is a key feature of 4-HNA as well and is crucial for its specific interactions within the receptor's binding site.

Similar computational approaches have been applied to other receptors. For instance, homology modeling of the P2Y14 receptor, combined with simulated docking, has been used to guide the design of antagonists based on a 2-naphthoic acid template. nih.govacs.org These studies show that the naphthoic acid scaffold fits into a well-defined pocket and that specific modifications can be made to enhance binding affinity without disrupting the core interaction. acs.org These findings underscore the utility of molecular simulations in predicting how 4-HNA and its derivatives bind to their respective protein targets.

Excited-State Prototropism in Esters of Hydroxynaphthoic Acids

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton moves from one atom to another within the same molecule after it has absorbed light and entered an excited electronic state. mdpi.com This phenomenon is characteristic of certain ortho-hydroxynaphthoic acid esters. acs.orgacs.org

While studies have focused specifically on esters like methyl 3-hydroxy-2-naphthoate and phenyl 1-hydroxy-2-naphthoate, the underlying principles are applicable to esters of this compound. mdpi.comacs.org The process requires a specific molecular geometry where a hydroxyl group is positioned adjacent to a carbonyl group, allowing for the formation of a pre-existing intramolecular hydrogen bond in the ground state. mdpi.comacs.org

Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the carbonyl oxygen increase dramatically. This drives the ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming an excited-state tautomer. mdpi.com This newly formed tautomer is electronically different from the initial molecule and has its own distinct fluorescence spectrum. Typically, the tautomer fluoresces at a much longer wavelength (a large Stokes shift) compared to the normal emission of the original molecule. acs.org

For example, in studies of related hydroxynaphthoic acid esters, the normal emission is observed around 450 nm, whereas the tautomer emission appears at a significantly longer wavelength. acs.org This large separation between absorption and emission makes compounds exhibiting ESIPT valuable as fluorescent probes, molecular switches, and photostabilizers. The efficiency and dynamics of the ESIPT process in esters of this compound would similarly depend on the specific ester group and the solvent environment.

Table 3: The ESIPT Process in Hydroxynaphthoic Acid Esters

| Step | Process | Molecular State | Spectroscopic Observation |

|---|---|---|---|

| 1 | Ground State | Normal form (N) with intramolecular H-bond | Absorption of light (UV-Vis) |

| 2 | Excitation | Excited normal form (N*) | Absorption of a photon |

| 3 | Proton Transfer | Ultrafast transfer of proton from -OH to C=O | Formation of excited tautomer (T*) |

| 4 | Emission | Fluorescence from the excited tautomer | Emission at a long wavelength (large Stokes shift) |

| 5 | Relaxation | Return to the ground state | Re-formation of the original normal form (N) |

Biological Activities and Mechanistic Investigations of 4 Hydroxy 2 Naphthoic Acid

Aryl Hydrocarbon Receptor (AhR) Agonism and Antagonism

4-Hydroxy-2-naphthoic acid (4-HNA) has been identified as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and other cellular processes. nih.govnih.govresearchgate.netresearchgate.net The interaction of 4-HNA with the AhR can lead to either agonistic (activating) or antagonistic (inhibiting) effects, depending on the cellular context and the specific gene being regulated.

Structure-Activity Relationships for AhR Activity

The ability of 4-HNA and related naphthoic acid derivatives to activate the AhR is closely tied to their chemical structure. nih.govnih.govresearchgate.netresearchgate.net Studies comparing various hydroxyl- and carboxyl-substituted naphthoic acids have revealed key structural features that influence AhR activity.

For instance, the position of the hydroxyl and carboxyl groups on the naphthalene (B1677914) ring is critical. nih.govnih.govresearchgate.netresearchgate.net Research has shown that while 4-HNA is an AhR agonist, its potency can be lower than that of other derivatives like 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA). nih.govnih.govresearchgate.net The presence of a hydroxyl group at the 4-position and a carboxyl group at the 2-position of the naphthalene ring contributes to its ability to bind to and activate the AhR. nih.govnih.govresearchgate.netresearchgate.net The loss or repositioning of these functional groups can significantly decrease the compound's potency as an AhR agonist. nih.gov

Induction of CYP1A1 and CYP1B1 Gene Expression

A primary indicator of AhR activation is the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes are involved in the metabolism of various foreign compounds. Studies in both young adult mouse colonic (YAMC) cells and human Caco-2 colon cancer cells have demonstrated that 4-HNA can induce the expression of both CYP1A1 and CYP1B1 mRNA. nih.govnih.govresearchgate.net

While less potent than the prototypical AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and the bacterial metabolite 1,4-DHNA, 4-HNA has been shown to produce a maximal induction response for CYP1B1 in both cell lines and for CYP1A1 in Caco-2 cells, comparable to that of TCDD. nih.govnih.govresearchgate.net This induction of AhR-responsive genes was confirmed to be AhR-dependent, as the effect was not observed in AhR-deficient YAMC cells. nih.govnih.govresearchgate.net

| Cell Line | Gene | Induction Response | Potency Comparison |

|---|---|---|---|

| YAMC (mouse colonic) | Cyp1a1 | Relatively low induction | Less potent than 1,4-DHNA and TCDD |

| Cyp1b1 | Maximal (TCDD-like) response | ||

| Caco-2 (human colon cancer) | CYP1A1 | Maximal (TCDD-like) response | Less potent than 1,4-DHNA and TCDD |

| CYP1B1 | Maximal (TCDD-like) response |

AhR Downregulation Mechanisms

Ligand-induced activation of the AhR often leads to its subsequent downregulation, a process that helps to control the duration and intensity of the signal. Treatment of cells with 4-HNA has been observed to decrease the protein levels of the AhR itself. nih.gov This downregulation is a common mechanism for many AhR agonists, including TCDD and 1,4-DHNA. nih.gov In Caco-2 cells, western blot analysis confirmed that 4-HNA, along with TCDD and 1,4-DHNA, induced the downregulation of AhR protein levels. nih.gov This suggests that 4-HNA participates in the negative feedback loop that regulates AhR signaling.

Antimicrobial Properties

In addition to its effects on the AhR, this compound and its derivatives have been investigated for their antimicrobial properties. smolecule.com

Activity against Bacterial Strains (Gram-positive and Gram-negative)

Derivatives of this compound have demonstrated effectiveness against a variety of bacterial strains. smolecule.com While specific data for the parent compound is limited in the provided context, related naphthoic acid derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives have been reported to inhibit the growth of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The antimicrobial efficacy of these compounds is an area of ongoing research.

Mechanisms of Action (e.g., Enzyme Inhibition, Membrane Disruption)

The primary mechanism of action for this compound (4-HNA) and related compounds involves interaction with the aryl hydrocarbon receptor (AhR). nih.govnih.govresearchgate.net 4-HNA, a bacterial-derived metabolite, functions as an AhR agonist. nih.govnih.gov Its binding to this receptor initiates a signaling cascade, leading to the induction of AhR-responsive genes, notably Cytochrome P450 family members CYP1A1 and CYP1B1. nih.govnih.govresearchgate.net

In structure-activity relationship studies comparing various hydroxyl/carboxy-substituted naphthoic acids, 4-HNA was found to be a less potent AhR agonist than 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA). nih.govnih.govresearchgate.net However, it was still capable of inducing a maximal response for CYP1B1 expression in both young adult mouse colonic (YAMC) cells and human Caco2 colon cancer cells, and for CYP1A1 in Caco2 cells, comparable to the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). nih.govnih.govresearchgate.net This activity was confirmed to be AhR-dependent, as the induction of Cyp1b1 was not observed in AhR-deficient YAMC cells. nih.govnih.govresearchgate.net

While the primary mechanism identified is receptor-mediated signaling, other naphthoic acid derivatives have been shown to act through different means. For instance, polymers synthesized with a naphthoic acid backbone can exhibit antimicrobial properties through membrane disruption. nih.gov Additionally, the related compound 1,4-dihydroxy-2-naphthoic acid demonstrates feedback inhibition of MenD, an enzyme in the menaquinone biosynthesis pathway of Staphylococcus aureus, indicating that enzyme inhibition is a plausible mechanism for this class of molecules. royalsocietypublishing.org

Table 1: Aryl Hydrocarbon Receptor (AhR) Agonist Activity of this compound

| Compound | Cell Line | Target Gene | Potency vs. 1,4-DHNA | Maximal Response | Citation |

|---|---|---|---|---|---|

| This compound (4-HNA) | YAMC, Caco2 | CYP1B1 | Less Potent | TCDD-like | nih.govnih.govresearchgate.net |

| This compound (4-HNA) | Caco2 | CYP1A1 | Less Potent | TCDD-like | nih.govnih.govresearchgate.net |

Anti-inflammatory Effects and Cytokine Modulation

The anti-inflammatory properties of hydroxynaphthoic acids are closely linked to their function as aryl hydrocarbon receptor (AhR) agonists. nih.govresearchgate.net The related metabolite, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), which is a more potent AhR agonist, has been shown to exhibit significant anti-inflammatory activity. nih.govnih.govresearchgate.net Specifically, 1,4-DHNA ameliorates colitis and suppresses the production of pro-inflammatory cytokines derived from macrophages. researchgate.netnih.gov

In in vitro experiments using the RAW264.7 macrophage cell line and bone marrow-derived macrophages from interleukin-10-deficient (IL-10-/-) mice, pretreatment with 1,4-DHNA significantly decreased the mRNA levels of pro-inflammatory cytokines that were otherwise elevated by endotoxin (B1171834) exposure. researchgate.netnih.govdntb.gov.ua This suggests a direct action on intestinal macrophages to inhibit the production of these inflammatory mediators. researchgate.netnih.gov The anti-inflammatory effects of 1,4-DHNA in the gut are understood to be mediated, at least in part, through its activation of the AhR. nih.govresearchgate.net Given that 4-HNA also functions as an AhR agonist, it is implicated in similar anti-inflammatory and cytokine-modulating pathways, although its effects may be less pronounced due to its lower potency compared to 1,4-DHNA. nih.govnih.govresearchgate.net

Enzymatic Interactions and Metabolic Pathways

Substrate Recognition and Inhibition of Enzymes (e.g., Cinnamate-4-hydroxylase)

Hydroxynaphthoic acids are recognized as potent ligands for certain plant enzymes, particularly cinnamate-4-hydroxylase (C4H), a cytochrome P450 (CYP73A) crucial to the phenylpropanoid pathway. acs.org Studies have shown that hydroxynaphthoic acids can exhibit a higher binding affinity for C4H than its natural substrate, cinnamic acid. acs.org

While direct inhibition data for 4-HNA is limited, its structural analogs have been characterized as inhibitors. For example, 1-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid act as competitive inhibitors of C4H. acs.orgnih.govscience.gov The core structure, 2-naphthoic acid, can be hydroxylated by C4H with an efficiency similar to that of cinnamic acid, demonstrating that the enzyme's active site accommodates the naphthoic acid scaffold. ebi.ac.ukresearchgate.net This strong binding and, in some cases, competitive inhibition suggest that these compounds can effectively block the phenylpropanoid pathway. acs.orgnih.gov

Beyond plant enzymes, a downstream metabolite, 1,4-dihydroxy-2-naphthoic acid (DHNA), has been identified as an allosteric inhibitor of MenD, the first committed enzyme in the menaquinone (vitamin K₂) biosynthesis pathway in bacteria like Staphylococcus aureus. royalsocietypublishing.org This feedback inhibition mechanism highlights another mode of enzymatic interaction for this class of compounds. royalsocietypublishing.org

Role in Biotransformation Processes and Biodegradation Pathways

Hydroxynaphthoic acids are key intermediates in the microbial biodegradation of polycyclic aromatic hydrocarbons (PAHs), such as phenanthrene (B1679779). ebi.ac.ukethz.chnih.gov Bacteria like Sphingobium, Alcaligenes, and Arthrobacter utilize pathways where phenanthrene is broken down into smaller, less complex molecules. nih.govoup.comasm.org

The degradation process typically begins with a dioxygenation reaction at either the 1,2- or 3,4-carbon positions of phenanthrene. nih.gov This leads to the formation of diols, which undergo subsequent ring cleavage to yield hydroxynaphthoic acids, primarily 1-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid. ebi.ac.uknih.govoup.com These intermediates are then channeled into central metabolic routes. ethz.choup.com Two main subsequent pathways have been identified: a "phthalate route" that proceeds via ortho-cleavage and a "naphthalene route" where the intermediate is converted to 1,2-dihydroxynaphthalene and then salicylic (B10762653) acid before entering the tricarboxylic acid cycle. ethz.choup.comasm.org

Decarboxylation Pathways (Oxidative vs. Non-oxidative)

The decarboxylation of hydroxynaphthoic acids can proceed through distinct oxidative or non-oxidative mechanisms depending on the specific isomer and the enzymes involved.

A well-characterized non-oxidative pathway exists for 2-hydroxy-1-naphthoic acid. microbiologyresearch.orgnih.gov In Burkholderia sp. strain BC1, a non-oxidative decarboxylase (HndA) catalyzes the direct transformation of 2-hydroxy-1-naphthoic acid to 2-naphthol (B1666908). microbiologyresearch.orgnih.gov This enzyme is a member of the amidohydrolase 2 protein family and represents an alternative catabolic strategy for these compounds. nih.govresearchgate.net However, there are no documented reports of a similar non-oxidative decarboxylation for other isomers like this compound. nih.gov

In contrast, an oxidative decarboxylation mechanism is suggested for 1,4-dihydroxy-2-naphthoic acid (DHNA). biorxiv.org It has been observed that decarboxylation of DHNA may require spontaneous oxidation to form a β-keto intermediate, which is a prerequisite for the subsequent removal of the carboxyl group. biorxiv.org

Microbial Metabolism of Naphthoic Acids

The metabolism of naphthoic acids is a central feature of both the synthesis and degradation of aromatic compounds by microorganisms. Certain bacteria, such as Propionibacterium freudenreichii, produce hydroxylated naphthoic acids like 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA). nih.govnih.govresearchgate.net

Conversely, many soil and aquatic microbes utilize naphthoic acids as growth substrates, particularly in the context of degrading pollutants like PAHs and naphthalene. ebi.ac.ukethz.chnih.gov In aerobic degradation of phenanthrene, various bacteria metabolize intermediates like 1-hydroxy-2-naphthoic acid via meta- or ortho-cleavage pathways. nih.govasm.orgoup.com

Under anaerobic conditions, a different strategy is employed. The degradation of naphthalene and 2-methylnaphthalene (B46627) by sulfate-reducing bacteria converges at the central metabolite 2-naphthoic acid. ebi.ac.uknih.gov This intermediate undergoes reduction of its aromatic ring system before cleavage, forming compounds such as 5,6,7,8-tetrahydro-2-naphthoic acid, which is then further degraded. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | 4-HNA |

| 1-Hydroxy-2-naphthoic acid | 1-H2NA |

| 2-Hydroxy-1-naphthoic acid | 2H1NA |

| 1,4-Dihydroxy-2-naphthoic acid | 1,4-DHNA |

| 2-Naphthoic acid | - |

| Cinnamic acid | - |

| Salicylic acid | - |

| 2,3,7,8-tetrachlorodibenzo-p-dioxin | TCDD |

| Phenanthrene | - |

| 2-Naphthol | - |

| 1,2-Dihydroxynaphthalene | 1,2-DHN |

| 5,6,7,8-tetrahydro-2-naphthoic acid | - |

| Menaquinone | MK |

Anti-diabetic Assays for Derivatives

Research into the anti-diabetic potential of this compound derivatives has explored their effects on key enzymes involved in carbohydrate metabolism. One area of investigation has been the synthesis and evaluation of organotin(IV) complexes derived from a closely related compound, 2-(4-hydroxynaphthylazo)-benzoic acid. These metal complexes have been screened for their ability to inhibit α-glucosidase, an enzyme crucial for breaking down complex carbohydrates into absorbable monosaccharides.

A study involving three novel organotin(IV) complexes, synthesized from the reaction of 2-(4-hydroxynaphthylazo)-benzoic acid with various organotin precursors, demonstrated significant inhibitory activity against the α-glucosidase enzyme. researchgate.net The complexes were characterized using multiple analytical techniques, and their solid-state structures were determined by X-ray single-crystal diffraction. researchgate.net Of the synthesized compounds, a di-nuclear complex (referred to as complex 3 ) exhibited notable inhibition of α-glucosidase, suggesting its potential as a lead structure for the development of new anti-diabetic agents. researchgate.net The study highlights how the structural arrangement and the nature of the tin coordination environment influence the biological activity of these derivatives. researchgate.net

Table 1: Anti-diabetic Activity of Organotin(IV) Derivatives of 2-(4-hydroxynaphthylazo)-benzoic acid

| Compound | Description | Target Enzyme | Activity |

| Complex 1 | Tributyltin(IV) derivative | α-Glucosidase | Screened for activity |

| Complex 2 | Trimethyltin(IV) derivative | α-Glucosidase | Screened for activity |

| Complex 3 | Dinuclear dibutyltin(IV) derivative | α-Glucosidase | Exhibited significant inhibition |

This table is based on findings from a study on organotin(IV) complexes derived from 2-(4-hydroxynaphthylazo)-benzoic acid, a related azo-derivative. researchgate.net

Interactions with Biological Targets for Protein Activity Modulation

The interaction of this compound with specific biological targets has been investigated to understand its role in modulating protein activity. One significant target is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of various genes, including those for xenobiotic-metabolizing enzymes like cytochrome P450 (CYP) 1A1 and CYP1B1.

A study comparing the AhR activity of several hydroxyl/carboxy-substituted naphthoic acids found that this compound (4-HNA) can induce the expression of CYP1A1 and CYP1B1 mRNA in young adult mouse colonic (YAMC) cells and human Caco-2 colon cancer cells. nih.gov While it was found to be less potent than the microbial-derived metabolite 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA), 4-HNA was still capable of inducing a maximal (TCDD-like) response for CYP1B1 in both cell lines and for CYP1A1 in Caco-2 cells. nih.gov This indicates that this compound acts as an agonist of the AhR, thereby modulating the activity of downstream protein targets. nih.gov

Computational analysis has further elucidated the interactions within the AhR binding pocket. While detailed for the more potent 1,4-DHNA, the findings suggest that hydroxyl and carboxyl groups on the naphthalene core are crucial for binding and activation. nih.gov For 1,4-DHNA, hydrogen bonds are formed with residues such as Gln377, Arg312, Tyr316, and Gln317. nih.govoup.com The activity of 4-HNA, though less potent, is attributed to its structural similarity and ability to engage with the receptor. nih.gov

Table 2: Interaction of this compound with the Aryl Hydrocarbon Receptor (AhR)

| Compound | Biological Target | Effect on Target Activity | Downstream Effect |

| This compound (4-HNA) | Aryl Hydrocarbon Receptor (AhR) | Agonist activity | Induction of CYP1A1 and CYP1B1 mRNA expression nih.gov |

| 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) | Aryl Hydrocarbon Receptor (AhR) | Potent agonist activity | Strong induction of CYP1A1 and CYP1B1 mRNA expression nih.gov |

This table summarizes the agonistic activity of this compound on the Aryl Hydrocarbon Receptor as reported in comparative studies. nih.gov

Applications of 4 Hydroxy 2 Naphthoic Acid and Its Derivatives in Advanced Materials and Chemical Technologies

Precursors in Complex Organic Molecule Synthesis

4-Hydroxy-2-naphthoic acid is a valuable precursor in the synthesis of more complex organic molecules. For instance, 5-Amino- and 7-amino-4-hydroxy-2-naphthoic acids have been synthesized for the first time through a microwave-assisted pathway. researchgate.net The separation of these two isomers is achieved by leveraging their different reactivities with 1,1'-Carbonyldiimidazole (CDI). researchgate.net This highlights the role of the this compound scaffold in creating specialized amino-substituted naphthalenic compounds.

Derivatives of the isomeric 3-hydroxy-2-naphthoic acid are also significant in organic synthesis. 7-Bromo-3-hydroxy-2-naphthoic acid, a halogenated derivative, is a key intermediate in the preparation of pharmaceuticals and other bioactive molecules. It serves as a precursor for synthesizing modulators of the NMDA receptor. Furthermore, the related compound 4,7-Dibromo-3-hydroxy-2-naphthoic acid is a precursor for the 7-monobromo derivative through selective debromination.

The synthesis of various naphthoic acid derivatives demonstrates their importance as starting materials. For example, 6-hydroxy-2-naphthoic acid can be prepared from β-naphthol, showcasing the transformation of simpler naphthalene (B1677914) structures into more functionalized acids. google.com

Reagents in Chemical Reactions

Derivatives of this compound participate in various chemical reactions to yield functional products. 3-Hydroxy-2-naphthoic acid reacts with aromatic aldehydes in the presence of phosphorus pentoxide and hexamethyldisiloxane (B120664) in acetonitrile (B52724). researchgate.net This three-component reaction is an efficient method for creating new molecular structures. researchgate.net

The reactivity of the hydroxyl and carboxylic acid groups is central to their function as reagents. For instance, the synthesis of 6-hydroxy-2-naphthoic acid can be achieved via the Kolbe-Schmitt reaction, which involves the carboxylation of potassium 2-naphthoxide. smolecule.com This reaction produces a mixture of 3-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid. google.com The conditions of the reaction significantly influence the final product distribution. smolecule.com

Furthermore, derivatives like 3-hydroxy-2-naphthoic hydrazide are used in condensation reactions. They can be reacted with appropriate aldehydes to form hydrazide-hydrazones, which can then be cyclized to create 1,3-thiazolidin-4-one derivatives.

Development of Photosensitive Materials and Diazo Couplers

Naphthoic acid derivatives are utilized in the formulation of photosensitive materials. medchemexpress.commedchemexpress.com 2-Naphthoic acid, a related compound, is used as a raw material for photosensitive materials and lubricants. medchemexpress.com

A specific derivative, 3-hydroxy-2-naphthoic acid (1,n-alkanediol) diester, has been developed as a novel diazo-sheet coupling agent. google.com This compound possesses a binaphthalene structure, which enhances its electron-donating properties and stability. google.com

The use of 3-hydroxy-2-naphthoic acid (1,n-alkanediol) diester as a diazo film coupler significantly improves photosensitive performance. google.com It leads to a faster photosensitive speed, achieving exposure times of 15-20 seconds. google.com Derivatives of 1,4-dihydroxy-2-naphthoic acid have also been shown to act as photosensitizers for α-hydroxyacetophenone photoinitiators, which are typically not efficient with light near 400 nm. researchgate.net The addition of phenyl 1,4-dihydroxy-2-naphthoate (DHNA-Ph) accelerates polymerization and enhances the final conversion. researchgate.net This sensitization is believed to occur via electron transfer from the excited state of the naphthoic acid derivative to the photoinitiator. researchgate.net

The binaphthalene structure of the 3-hydroxy-2-naphthoic acid diester coupler contributes to the formation of pure brown images with good stability. google.com This improved stability means it can be used without the need for additional stabilizers or other coupling agents. google.com In the context of vitamin K3 (menadione), cocrystallization with naphthoic acid derivatives, such as 1-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid, has been shown to enhance photostability. researchgate.net While menadione (B1676200) alone degrades under photoirradiation, the cocrystals show no significant degradation or color change, which is attributed to altered intermolecular interactions like π-π stacking and charge-transfer within the crystals. researchgate.net

Improved Photosensitive Performance